JTK-853 is a complex organic compound with the chemical identifier 954389-09-4. It is a piperazine derivative characterized by its intricate structure, which includes multiple functional groups such as thiazole, pyrimidine, and sulfonyl groups. This unique configuration makes JTK-853 a subject of considerable interest in various scientific fields, particularly in chemistry, biology, and medicine. Its potential applications range from serving as a building block for complex molecule synthesis to acting as a therapeutic agent for diseases like hepatitis C virus infections and cancer .
The synthesis of JTK-853 involves several steps that require specific reagents and conditions. The process typically begins with the formation of the piperazine ring, followed by the introduction of thiazole and pyrimidine rings. The final steps involve adding fluorinated phenyl groups and the sulfonyl group. Industrial production methods focus on optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
JTK-853's molecular structure is complex, featuring multiple functional groups that contribute to its biological activity. The compound's structure can be analyzed using various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional arrangement and electronic properties.
JTK-853 undergoes various chemical reactions that are significant for its applications in research and industry:
JTK-853 acts primarily as a nonnucleoside inhibitor of hepatitis C virus RNA-dependent RNA polymerase. It binds specifically to the palm site and β-hairpin region of the polymerase enzyme, inhibiting its activity:
JTK-853 possesses distinct physical and chemical properties that enhance its utility in scientific research:
JTK-853 has a wide range of applications across different scientific disciplines:
JTK-853 is a novel piperazine-derived non-nucleoside inhibitor (NNI) targeting hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits potent inhibitory activity against genotype 1 HCV polymerase, with a 50% inhibitory concentration (IC₅₀) in the nanomolar range. Biochemical studies confirm that JTK-853 binds specifically to the palm domain of NS5B, a region critical for catalytic activity. This domain houses conserved structural motifs (A–G), with Motif C (containing the GDD sequence) serving as the catalytic core for nucleotide addition. JTK-853’s binding disrupts the polymerase’s ability to initiate RNA synthesis de novo by sterically blocking conformational transitions required for template entry and elongation [1] [4].
Key molecular interactions involve:
Table 1: Key Residues for JTK-853 Binding in HCV NS5B Palm Domain
Structural Motif | Residue(s) | Interaction Type | Functional Impact |
---|---|---|---|
Motif B | Arg287, Leu288 | Hydrophobic | Disrupts NTP positioning |
Motif C | Asp318, Ser319 | Hydrogen bonding | Impairs catalytic metal ion coordination |
Motif F | Arg200, Lys203 | Electrostatic | Blocks template RNA entry channel |
β-hairpin | Met414, Tyr452 | Van der Waals | Stabilizes closed polymerase conformation |
JTK-853 associates with the palm I allosteric site and adjacent β-hairpin region (residues 443–455), a structural element unique to HCV RdRp. This dual-site engagement induces long-range conformational changes:
Resistance mutations (C316Y, M414T, Y452H, L466V) map precisely to the palm I/β-hairpin interface. These substitutions reduce JTK-853’s antiviral potency by >100-fold by disrupting van der Waals contacts and inducing steric clashes [1].
JTK-853 demonstrates preferential activity against HCV genotype 1, with significant potency variations between subtypes:
This selectivity arises from sequence divergence in the palm domain:
Table 2: JTK-853 Antiviral Activity Against HCV Genotypes
Genotype | Strain | Replicon System | EC₅₀ (μM) | Fold Resistance vs. 1b Con1 |
---|---|---|---|---|
1b | Con1 | Luciferase reporter | 0.035 | 1 (reference) |
1a | H77 | Subgenomic replicon | 0.38 | 10.9 |
2a | JFH1 | Recombinant RdRp | >1.0 | >28.6 |
3a | - | Recombinant RdRp | >1.0 | >28.6 |
4a | - | Recombinant RdRp | >1.0 | >28.6 |
Human serum proteins can sequester NNIs, reducing their free fraction and antiviral efficacy. JTK-853 maintains activity in physiologically relevant conditions:
The compound’s piperazine-thiazolopyrimidine scaffold enhances solubility and minimizes non-specific protein binding, ensuring sufficient unbound drug reaches target cells in vivo [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4